molecular formula C15H15NO3 B15164635 3-[1,1-Dimethyl-2-(2-hydroxyphenyl)-2-oxoethyl]pyridine 1-oxide CAS No. 173790-45-9

3-[1,1-Dimethyl-2-(2-hydroxyphenyl)-2-oxoethyl]pyridine 1-oxide

Cat. No.: B15164635
CAS No.: 173790-45-9
M. Wt: 257.28 g/mol
InChI Key: LXFDJMQKGRPMRH-UHFFFAOYSA-N
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Description

3-[1,1-Dimethyl-2-(2-hydroxyphenyl)-2-oxoethyl]pyridine 1-oxide is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by its unique structure, which includes a pyridine ring substituted with a 1,1-dimethyl-2-(2-hydroxyphenyl)-2-oxoethyl group and an additional oxygen atom attached to the nitrogen in the pyridine ring, forming a pyridine 1-oxide

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[1,1-Dimethyl-2-(2-hydroxyphenyl)-2-oxoethyl]pyridine 1-oxide typically involves the following steps:

    Formation of the 2-hydroxyphenyl group: This can be achieved through the hydroxylation of a suitable phenyl precursor.

    Introduction of the 1,1-dimethyl-2-oxoethyl group: This step often involves the use of a Friedel-Crafts acylation reaction, where an acyl chloride reacts with a dimethyl-substituted benzene derivative in the presence of a Lewis acid catalyst.

    Formation of the pyridine ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Oxidation to form the pyridine 1-oxide: The final step involves the oxidation of the pyridine nitrogen to form the pyridine 1-oxide. This can be achieved using oxidizing agents such as hydrogen peroxide or peracids.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo further oxidation reactions, particularly at the hydroxyl group, to form quinones or other oxidized derivatives.

    Reduction: Reduction of the pyridine 1-oxide can revert it to the corresponding pyridine derivative.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, depending on the reaction conditions and reagents used.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Catalytic hydrogenation, metal hydrides.

    Substitution: Nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid), halogenating agents (e.g., bromine).

Major Products:

    Oxidation: Quinones, hydroxyquinones.

    Reduction: Pyridine derivatives.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.
  • Used as a probe in biochemical assays to study enzyme activity and protein interactions.

Medicine:

  • Explored as a potential therapeutic agent due to its unique structural features.
  • Studied for its ability to interact with biological targets, such as enzymes and receptors.

Industry:

  • Utilized in the development of new materials, including polymers and coatings.
  • Employed in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 3-[1,1-Dimethyl-2-(2-hydroxyphenyl)-2-oxoethyl]pyridine 1-oxide involves its interaction with molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to form specific interactions with these targets, potentially inhibiting or modulating their activity. The presence of the pyridine 1-oxide moiety may also contribute to its reactivity and ability to participate in redox reactions, further influencing its biological activity.

Comparison with Similar Compounds

    2-Hydroxypyridine 1-oxide: Similar in structure but lacks the 1,1-dimethyl-2-oxoethyl group.

    3-(2-Hydroxyphenyl)pyridine: Similar in structure but lacks the pyridine 1-oxide moiety.

    1,1-Dimethyl-2-(2-hydroxyphenyl)ethanone: Similar in structure but lacks the pyridine ring.

Uniqueness:

  • The combination of the pyridine 1-oxide moiety with the 1,1-dimethyl-2-(2-hydroxyphenyl)-2-oxoethyl group makes this compound unique.
  • The presence of both the hydroxyl and oxo groups in the same molecule provides opportunities for diverse chemical reactivity and potential biological activity.

Properties

CAS No.

173790-45-9

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

1-(2-hydroxyphenyl)-2-methyl-2-(1-oxidopyridin-1-ium-3-yl)propan-1-one

InChI

InChI=1S/C15H15NO3/c1-15(2,11-6-5-9-16(19)10-11)14(18)12-7-3-4-8-13(12)17/h3-10,17H,1-2H3

InChI Key

LXFDJMQKGRPMRH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C[N+](=CC=C1)[O-])C(=O)C2=CC=CC=C2O

Origin of Product

United States

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